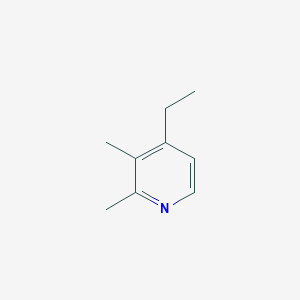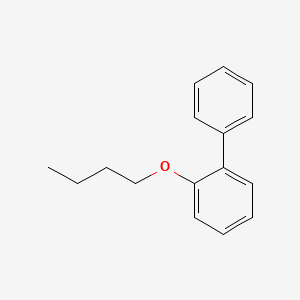
1-Butene, 2-(1,1-dimethylethyl)-3,3-dimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Butene, 2-(1,1-dimethylethyl)-3,3-dimethyl- is an organic compound belonging to the class of alkenes It is characterized by the presence of a double bond between the first and second carbon atoms in the butene chain, with two tert-butyl groups attached to the second and third carbon atoms
Métodos De Preparación
The synthesis of 1-Butene, 2-(1,1-dimethylethyl)-3,3-dimethyl- can be achieved through several synthetic routes. One common method involves the alkylation of isobutene with tert-butyl chloride in the presence of a strong acid catalyst such as sulfuric acid. The reaction conditions typically include a temperature range of 0-50°C and a reaction time of several hours. Industrial production methods may involve the use of continuous flow reactors to optimize yield and efficiency.
Análisis De Reacciones Químicas
1-Butene, 2-(1,1-dimethylethyl)-3,3-dimethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or ozone, leading to the formation of carboxylic acids or ketones.
Reduction: Hydrogenation of the double bond using catalysts like palladium on carbon can convert the compound to its corresponding alkane.
Substitution: Halogenation reactions with chlorine or bromine can introduce halogen atoms into the molecule, forming halogenated derivatives.
Common reagents and conditions for these reactions include the use of solvents like dichloromethane or acetonitrile, and reaction temperatures ranging from -20°C to 100°C. Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-Butene, 2-(1,1-dimethylethyl)-3,3-dimethyl- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research into its potential as a precursor for pharmaceutical compounds is ongoing.
Industry: It is utilized in the production of specialty chemicals and polymers with unique properties.
Mecanismo De Acción
The mechanism by which 1-Butene, 2-(1,1-dimethylethyl)-3,3-dimethyl- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The double bond in the molecule allows for various addition reactions, which can lead to the formation of new chemical bonds and the modification of biological molecules. Pathways involved in these processes include electrophilic addition and radical-mediated reactions.
Comparación Con Compuestos Similares
Similar compounds to 1-Butene, 2-(1,1-dimethylethyl)-3,3-dimethyl- include:
1-Butene: A simpler alkene with a single double bond and no additional substituents.
2-Methylpropene: An isomer with a different arrangement of carbon atoms and a double bond.
2,3-Dimethyl-2-butene: A structurally related compound with two methyl groups attached to the double bond.
The uniqueness of 1-Butene, 2-(1,1-dimethylethyl)-3,3-dimethyl- lies in its tert-butyl groups, which impart steric hindrance and influence its reactivity and physical properties.
Propiedades
Número CAS |
5857-68-1 |
|---|---|
Fórmula molecular |
C10H20 |
Peso molecular |
140.27 g/mol |
Nombre IUPAC |
2,2,4,4-tetramethyl-3-methylidenepentane |
InChI |
InChI=1S/C10H20/c1-8(9(2,3)4)10(5,6)7/h1H2,2-7H3 |
Clave InChI |
QTOBPSTXWMUPTQ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C(=C)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![6-[3-(2-Methyl-2H-1,3-benzodioxol-2-yl)propyl]oxan-2-ol](/img/structure/B13944391.png)






![tert-Butyl 7-formyl-2,3-dihydro-4H-benzo[b][1,4]oxazine-4-carboxylate](/img/structure/B13944436.png)


